molecular formula C39H50O24 B13926454 3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B13926454
M. Wt: 902.8 g/mol
InChI Key: VTRMLQBPGVHEHN-ZKNWTKPTSA-N
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Description

Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is a glycosyloxyflavone, a type of flavonoid glycoside. It is derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is characterized by the attachment of alpha-L-rhamnopyranosyl residues at positions 3 and 7 of the kaempferol molecule via glycosidic linkages . It has been isolated from the aerial parts of plants such as Vicia faba and Lotus edulis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves the glycosylation of kaempferol with alpha-L-rhamnose-D-glucose. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. The glycosylation reaction can be catalyzed by enzymes or chemical catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) may involve the extraction of kaempferol from plant sources followed by enzymatic or chemical glycosylation. The process is optimized for large-scale production to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the kaempferol backbone.

    Substitution: Substitution reactions can occur at specific positions on the kaempferol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound can inhibit the activity of enzymes and proteins that play a role in these processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Kaempferol 3-O-rhamnoside: A similar compound with a single rhamnose moiety at position 3.

    Kaempferol 7-O-rhamnoside: Another similar compound with a single rhamnose moiety at position 7.

Uniqueness

Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is unique due to the presence of two rhamnose moieties, which may enhance its solubility, stability, and biological activity compared to other kaempferol glycosides. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C39H50O24

Molecular Weight

902.8 g/mol

IUPAC Name

7-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C39H50O24/c1-11-32(61-38-28(51)24(47)21(44)18(9-40)59-38)26(49)30(53)36(55-11)57-15-7-16(43)20-17(8-15)58-34(13-3-5-14(42)6-4-13)35(23(20)46)63-37-31(54)27(50)33(12(2)56-37)62-39-29(52)25(48)22(45)19(10-41)60-39/h3-8,11-12,18-19,21-22,24-33,36-45,47-54H,9-10H2,1-2H3/t11-,12+,18-,19+,21-,22+,24+,25-,26-,27+,28-,29+,30+,31-,32-,33+,36+,37-,38+,39-/m0/s1

InChI Key

VTRMLQBPGVHEHN-ZKNWTKPTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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